2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the thiophene ring . One method involves using 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Solventless reactions and green chemistry principles are increasingly employed to achieve these goals . For instance, simple heating and solventless reactions have been used to synthesize isoindoline-1,3-dione derivatives, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiophene ring or the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. Additionally, it can inhibit the aggregation of beta-amyloid proteins, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the thiophene ring.
Thiophene derivatives: Compounds with a thiophene ring but different functional groups attached.
Uniqueness
2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione is unique due to the combination of the isoindoline nucleus and the thiophene ring, which imparts distinct chemical reactivity and biological activity . This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1192657-16-1 |
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Molecular Formula |
C14H9NO3S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-(2-oxo-2-thiophen-3-ylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3S/c16-12(9-5-6-19-8-9)7-15-13(17)10-3-1-2-4-11(10)14(15)18/h1-6,8H,7H2 |
InChI Key |
QVJUMADZRLGETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CSC=C3 |
Origin of Product |
United States |
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